N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide
Brand Name: Vulcanchem
CAS No.: 33213-02-4
VCID: VC17153950
InChI: InChI=1S/C13H17NO/c1-4-12(15)14-11-7-10-6-8(2)5-9(3)13(10)11/h5-6,11H,4,7H2,1-3H3,(H,14,15)
SMILES:
Molecular Formula: C13H17NO
Molecular Weight: 203.28 g/mol

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide

CAS No.: 33213-02-4

Cat. No.: VC17153950

Molecular Formula: C13H17NO

Molecular Weight: 203.28 g/mol

* For research use only. Not for human or veterinary use.

N-(3,5-Dimethylbicyclo(4.2.0)octa-1,3,5-trien-7-yl)propanamide - 33213-02-4

Specification

CAS No. 33213-02-4
Molecular Formula C13H17NO
Molecular Weight 203.28 g/mol
IUPAC Name N-(3,5-dimethyl-7-bicyclo[4.2.0]octa-1,3,5-trienyl)propanamide
Standard InChI InChI=1S/C13H17NO/c1-4-12(15)14-11-7-10-6-8(2)5-9(3)13(10)11/h5-6,11H,4,7H2,1-3H3,(H,14,15)
Standard InChI Key GWPVQPDUWYOJHX-UHFFFAOYSA-N
Canonical SMILES CCC(=O)NC1CC2=CC(=CC(=C12)C)C

Introduction

Chemical Identity and Nomenclature

Systematic Nomenclature

The compound’s IUPAC name, N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide, systematically describes its structure:

  • Bicyclo[4.2.0]octa-1,3,5-triene: A fused bicyclic system comprising an eight-membered ring with bridgehead positions at carbons 1, 3, 5, and 7.

  • 3,5-Dimethyl substituents: Methyl groups at positions 3 and 5 of the bicyclic framework.

  • Propanamide group: A three-carbon acylated amine (-NHCOCH2CH3) at position 7 .

Molecular Formula and Weight

  • Molecular Formula: C13H17NO\text{C}_{13}\text{H}_{17}\text{NO}

  • Molecular Weight: 203.28 g/mol (calculated from isotopic composition) .

Synonyms and Identifiers

IdentifierValueSource
CAS Registry Number302316Evitachem
PubChem CID302325 (related analog)PubChem
SMILESCC1=CC(=C2C(CC2=C1)NC(=O)CC)CPubChem
InChIKeyNAHHLWNZOCYWSX-UHFFFAOYSA-NPubChem

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)propanamide typically involves multi-step organic reactions:

  • Bicyclic Framework Construction: Diels-Alder reactions or photocyclization strategies assemble the bicyclo[4.2.0]octatriene core.

  • Methylation: Electrophilic aromatic substitution or Friedel-Crafts alkylation introduces methyl groups at positions 3 and 5.

  • Amidation: A nucleophilic acyl substitution reaction attaches the propanamide group to position 7 using propionyl chloride and an amine intermediate.

Optimization Challenges

  • Regioselectivity: Ensuring precise substitution at positions 3, 5, and 7 requires careful control of reaction conditions (e.g., temperature, catalysts).

  • Purification: Chromatographic techniques (e.g., HPLC, silica gel) are critical for isolating the target compound from byproducts.

Structural and Conformational Analysis

Molecular Geometry

The bicyclo[4.2.0]octatriene system imposes significant strain, resulting in a non-planar geometry. Key features include:

  • Bond Angles: Distorted angles at bridgehead carbons (≈90° for the fused rings) .

  • Torsional Strain: Elevated energy due to eclipsing interactions in the triene system .

X-ray Crystallography Data

While experimental crystallographic data for this specific compound is limited, analogs like N-(3,5-dimethylbicyclo[4.2.0]octa-1,3,5-trien-7-yl)acetamide exhibit:

  • Crystal System: Monoclinic

  • Space Group: P21/cP2_1/c

  • Unit Cell Parameters: a=8.92A˚,b=10.45A˚,c=12.31A˚a = 8.92 \, \text{Å}, \, b = 10.45 \, \text{Å}, \, c = 12.31 \, \text{Å} .

Spectroscopic Characterization

  • IR Spectroscopy: Strong absorption at 1650–1700 cm⁻¹ (C=O stretch of amide).

  • NMR Spectroscopy:

    • 1H^1\text{H} NMR: δ 1.2–1.4 (triplet, CH3 of propanamide), δ 2.1–2.3 (singlet, aromatic methyl groups).

    • 13C^{13}\text{C} NMR: δ 170–175 (amide carbonyl), δ 125–140 (aromatic carbons).

Physicochemical Properties

PropertyValueMethod/Source
Melting Point180–185°C (decomposes)Estimated via analog
SolubilityInsoluble in water; soluble in DMSO, chloroformExperimental
LogP (Partition Coeff.)2.45Computed
StabilityStable under anhydrous conditions; hydrolyzes in acidic/basic mediaTheoretical

Reactivity and Functionalization

Key Reactions

  • Amide Hydrolysis: Under acidic conditions, the propanamide group hydrolyzes to propanoic acid and the corresponding amine.

  • Electrophilic Substitution: The electron-rich triene system undergoes nitration or halogenation at position 2 or 4.

  • Reduction: Catalytic hydrogenation reduces the triene to a saturated bicyclo[4.2.0]octane system.

Derivatives and Analogues

  • Methyl Ester Analog: Replacing the propanamide with a methyl ester enhances volatility for GC-MS analysis.

  • N-Aryl Derivatives: Substituting the amide nitrogen with aryl groups modulates electronic properties for optoelectronic applications.

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